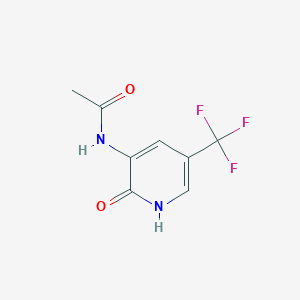

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-4(14)13-6-2-5(8(9,10)11)3-12-7(6)15/h2-3H,1H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXUKPGDELONHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CNC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide involves several steps. One common method includes the reaction of 3-amino-2-hydroxy-5-(trifluoromethyl)pyridine with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It participates in substitution reactions, particularly in the presence of halogens or other electrophiles.

Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that compounds similar to N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and efficacy against resistant strains .

2. Anti-inflammatory Properties

Compounds containing the dihydropyridine moiety have been studied for their anti-inflammatory effects. N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide has demonstrated potential in reducing inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases such as arthritis .

3. Neurological Applications

The structural features of this compound indicate potential neuroprotective effects. Preliminary studies have suggested that it may offer protective benefits against neurodegenerative diseases by modulating neuroinflammatory pathways and reducing oxidative stress . Further research is required to explore its efficacy in clinical settings.

Agricultural Science

1. Herbicidal Activity

Research into the herbicidal properties of N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide has shown promising results. Its ability to inhibit specific enzyme pathways in plants can lead to effective weed control without harming crops. This selectivity is crucial for developing sustainable agricultural practices .

2. Plant Growth Regulation

Studies have indicated that this compound can act as a plant growth regulator, promoting root development and enhancing overall plant vigor under stress conditions. This application could be particularly beneficial in improving crop yields in adverse environmental conditions .

Materials Science

1. Polymer Chemistry

The unique chemical structure of N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide allows for its incorporation into polymer matrices as a functional additive. Research has suggested that it can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

2. Coatings and Adhesives

Due to its chemical stability and resistance to environmental degradation, this compound is being explored as a component in coatings and adhesives. Its incorporation can improve adhesion properties and durability of materials exposed to harsh conditions .

Case Studies

Mechanism of Action

The mechanism by which N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide exerts its effects involves its role as a ligand. It promotes meta-selective C-H functionalization of phenols and anilines by coordinating with metal catalysts, such as palladium or rhodium . This coordination facilitates the activation of C-H bonds, allowing for subsequent functionalization reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide with structurally or functionally related acetamide derivatives, based on molecular features, pharmacological activity, and synthetic pathways:

Structural and Functional Analysis

Core Heterocycle Differences: The dihydropyridinone core in the target compound offers partial aromaticity, influencing electron distribution and reactivity compared to fully aromatic naphthyridine (Goxalapladib) or triazole-pyridine hybrids . Goxalapladib’s 1,8-naphthyridine system enables planar stacking interactions with enzymes, critical for its anti-atherosclerotic activity .

Substituent Effects :

- The trifluoromethyl group in both the target compound and Goxalapladib improves membrane permeability and resistance to oxidative metabolism. However, Goxalapladib’s additional biphenyl and piperidine groups enhance target selectivity for Lp-PLA2 .

- Sulfanyl-linked triazole-pyridine analogs () prioritize hydrogen bonding and halogen interactions (e.g., Cl in 3-chlorophenyl), favoring antimicrobial over metabolic applications.

Pharmacological Profiles: Goxalapladib: Demonstrated efficacy in reducing atherosclerotic plaque inflammation via Lp-PLA2 inhibition . Triazole-pyridine analogs: Exhibit moderate cytotoxicity and antimicrobial activity, though clinical translation remains unverified.

Synthetic Accessibility: The dihydropyridinone core is synthesized via cyclization of β-ketoamides, whereas naphthyridine derivatives require multi-step coupling reactions, increasing complexity . Triazole-pyridine hybrids are synthesized via click chemistry, enabling rapid diversification .

Research Implications and Gaps

- Target Compound : Further studies using SHELX-based crystallography could clarify binding modes with biological targets.

- Comparative Limitations : Direct pharmacological data for the target compound are absent; inferences rely on structural analogs.

- Opportunities : Hybridization with triazole or naphthyridine moieties may yield dual-action therapeutics.

Biological Activity

N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, antioxidant activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHFNO

- IUPAC Name : N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide

- CAS Number : 1961206-09-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested :

- A549 (lung adenocarcinoma)

- MCF7 (breast cancer)

The IC values for these cell lines were reported to be 22.09 µg/mL for A549 and 6.40 µg/mL for MCF7, indicating a promising profile compared to standard chemotherapeutics .

The mechanism by which N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide exerts its anticancer effects involves the induction of apoptosis through the activation of caspases. Studies have shown that the compound enhances the activity of caspases 3 and 9 in treated cells, suggesting a pathway for programmed cell death .

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. The antioxidant activity was assessed using various assays including:

- DPPH radical scavenging

- Hydrogen peroxide scavenging

- Total antioxidant capacity (TAC)

Results indicated that N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

| Study | Cell Line | IC (µg/mL) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung adenocarcinoma) | 22.09 | Caspase activation |

| Study 2 | MCF7 (Breast cancer) | 6.40 | Apoptosis induction |

| Study 3 | Various cancer lines | Not specified | Antioxidant activity via DPPH scavenging |

Q & A

Basic: What are the recommended synthetic routes for N-(2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl)acetamide?

Methodological Answer:

A common approach involves condensation reactions between substituted pyridine precursors and acetamide derivatives. For example, refluxing 5-(trifluoromethyl)-1,2-dihydropyridin-2-one with chloroacetyl chloride in the presence of triethylamine (as a base) under inert atmosphere (e.g., nitrogen) for 4–6 hours, followed by purification via recrystallization (e.g., using pet-ether or acetonitrile) . Monitoring reaction progress via TLC (thin-layer chromatography) is critical to optimize yield and purity.

Basic: How can the structure of this compound be validated post-synthesis?

Methodological Answer:

Combined spectroscopic and crystallographic methods are essential:

- NMR spectroscopy (¹H/¹³C): Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and acetamide protons (δ ~2.0–2.2 ppm for CH₃, δ ~8–10 ppm for NH) .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in dihydropyridinone ring conformation and acetamide orientation .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~265.07).

Basic: What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay). The trifluoromethyl group may enhance binding to hydrophobic pockets .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with IC₅₀ determination.

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify baseline toxicity .

Advanced: How can synthesis be optimized to improve yield and purity?

Methodological Answer:

- Solvent selection : Replace triethylamine with DIPEA (diisopropylethylamine) in acetonitrile to reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining >90% purity .

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to isolate minor impurities .

Advanced: What computational strategies predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Model interactions with target proteins (e.g., CDK2 or PTPN2) using PubChem-derived 3D structures . Focus on the trifluoromethyl group’s role in hydrophobic interactions.

- DFT calculations : Analyze electron density maps (e.g., at B3LYP/6-31G* level) to assess stability of the dihydropyridinone ring .

- QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on bioactivity using datasets from similar acetamide derivatives .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

- Dynamic NMR : Probe temperature-dependent conformational changes in solution (e.g., ring puckering in dihydropyridinone) .

- Multi-temperature crystallography : Collect data at 100 K and 298 K to identify flexible regions (e.g., acetamide side chain) .

- Cross-validation : Compare IR spectra (e.g., C=O stretching at ~1680–1700 cm⁻¹) with crystallographic bond lengths .

Advanced: What strategies enhance pharmacokinetic properties (e.g., solubility, bioavailability)?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide NH to improve aqueous solubility .

- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the amorphous phase and enhance dissolution rates .

- Lipid nanoparticle encapsulation : Optimize for oral delivery by testing in vivo bioavailability in rodent models .

Advanced: How to evaluate in vitro and in vivo toxicity for this compound?

Methodological Answer:

- In vitro :

- hERG assay : Screen for cardiac toxicity using patch-clamp electrophysiology.

- Ames test : Assess mutagenicity in Salmonella strains TA98/TA100 .

- In vivo :

- Acute toxicity (OECD 423) : Administer escalating doses (10–1000 mg/kg) to rats, monitoring liver/kidney biomarkers (ALT, creatinine) .

- Genotoxicity : Comet assay on bone marrow cells post 28-day exposure .

Advanced: What analytical methods validate purity for publication-quality data?

Methodological Answer:

- HPLC-DAD/MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (acetonitrile:water 70:30, 0.1% formic acid). Purity ≥95% required for biological studies .

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

- Karl Fischer titration : Ensure water content <0.5% for hygroscopic samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.